猬菌素 B

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Erinacine A is a natural substance isolated from Hericium erinaceus . It belongs to the group of cyathin diterpenoids and is the main representative of this compounds group . Erinacine A has an enhancing effect on nerve growth factor synthesis in vitro . It also increases catecholamine in the central nervous system of rats .

Synthesis Analysis

Erinacine A has been prepared by total synthesis . It is also isolated from the cultured mycelia of Hericium erinaceus .

Molecular Structure Analysis

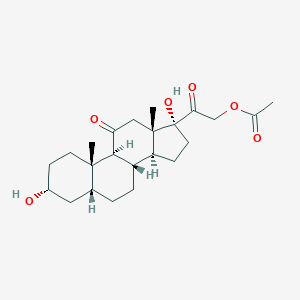

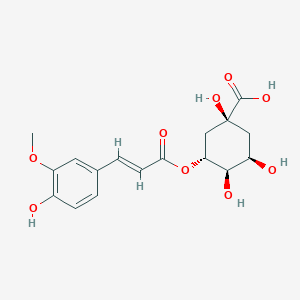

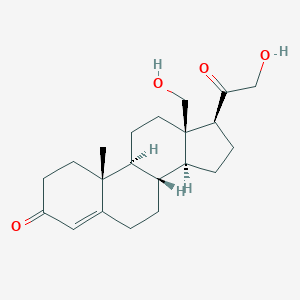

Erinacine A has a molecular formula of C25H36O6 . Its average mass is 432.550 Da and its monoisotopic mass is 432.251190 Da .

Chemical Reactions Analysis

Erinacine A has demonstrated therapeutic efficacy in animal models of neurodegenerative disease, including Alzheimer’s and Parkinson’s disease . It has an enhancing effect on nerve growth factor synthesis in vitro .

Physical And Chemical Properties Analysis

Erinacine A has a density of 1.2±0.1 g/cm3 . Its boiling point is 610.8±55.0 °C at 760 mmHg . The vapour pressure is 0.0±4.0 mmHg at 25°C . The enthalpy of vaporization is 104.0±6.0 kJ/mol .

科学研究应用

Neuroprotection

Erinacine B, found in Hericium erinaceus, has been shown to have neuroprotective properties . It is believed to enhance the production of neuroprotective bioactive metabolites . This makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer’s .

Traumatic Brain Injury Treatment

Research has shown that Erinacine B can have a cerebral protective effect on traumatic brain injury (TBI) models . TBI often leads to cognitive, physical, and psychosocial impairments, resulting in neuroinflammation and the loss of cortical neurons . Erinacine B could potentially help in the recovery phase of such injuries .

Antioxidant Properties

Erinacine B has been found to have antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

Nutraceutical Development

Erinacine B is a key component in the development of nutraceuticals . Nutraceuticals are products derived from food sources that are purported to provide extra health benefits, in addition to the basic nutritional value found in foods .

Mycelium Growth Promotion

Erinacine B has been found to promote the growth of mycelium in certain mushroom species . This could potentially be used in the cultivation of these mushrooms for commercial purposes .

Oligodendrocyte Maturation

Erinacine B has been found to promote oligodendrocyte maturation . Oligodendrocytes are a type of brain cell that play a key role in the functioning of the nervous system .

作用机制

Target of Action

Erinacine B, like other erinacines, is a natural substance isolated from Hericium erinaceus . It belongs to the group of cyathane diterpenoids Erinacines, in general, are known for their potent stimulating activity for nerve growth factor (ngf) synthesis .

Mode of Action

The exact mechanisms of action of Erinacine B are still being elucidated . Erinacines are known to potentially cross the blood-brain barrier . They are believed to stimulate the synthesis of NGF , which is crucial for the growth, survival, and differentiation of neurons.

Biochemical Pathways

Erinacines, including Erinacine B, affect the NGF synthesis pathway . NGF is a neurotrophin that plays a critical role in the survival and maintenance of sympathetic and sensory neurons. By stimulating NGF synthesis, erinacines can promote neuronal health and function .

Result of Action

The stimulation of NGF synthesis by erinacines can have several molecular and cellular effects. It can promote the survival and function of neurons, which is beneficial for nerve and brain health . .

Action Environment

The action, efficacy, and stability of Erinacine B can be influenced by various environmental factors. For instance, the production of erinacines can be affected by the strain of Hericium erinaceus and the conditions of its cultivation

安全和危害

Erinacine A-enriched Hericium erinaceus mycelia have demonstrated therapeutic efficacy in animal models of neurodegenerative disease . Despite promising results from animal models, there have been no reports on its toxicity after long-term consumption . Therefore, it is considered relatively safe for long-term use .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Erinacine B involves the condensation of two key intermediates, 2,6-dimethoxyphenol and 3-methyl-4-hydroxy-5-formylpyrazole, followed by a series of oxidation and reduction reactions.", "Starting Materials": [ "2,6-dimethoxyphenol", "3-methyl-4-hydroxy-5-formylpyrazole", "Acetic anhydride", "Sodium hydroxide", "Sodium chloride", "Hydrochloric acid", "Sodium borohydride", "Sodium periodate", "Sodium metabisulfite" ], "Reactions": [ "2,6-dimethoxyphenol is reacted with acetic anhydride and sodium acetate to form 2,6-dimethoxyacetophenone.", "3-methyl-4-hydroxy-5-formylpyrazole is reacted with sodium hydroxide to form 3-methyl-4-hydroxy-5-pyrazolone.", "2,6-dimethoxyacetophenone and 3-methyl-4-hydroxy-5-pyrazolone are condensed in the presence of sodium hydroxide to form 3-(2,6-dimethoxyphenyl)-5-methyl-4-oxo-2-pyrrolidinecarboxaldehyde.", "The aldehyde group of 3-(2,6-dimethoxyphenyl)-5-methyl-4-oxo-2-pyrrolidinecarboxaldehyde is reduced to a hydroxyl group using sodium borohydride.", "The resulting alcohol is oxidized using sodium periodate to form the corresponding aldehyde.", "The aldehyde is then reduced again using sodium borohydride to form Erinacine B.", "The final product is purified using sodium chloride and hydrochloric acid, followed by sodium metabisulfite." ] } | |

CAS 编号 |

156101-08-5 |

产品名称 |

Erinacine A |

分子式 |

C25H36O6 |

分子量 |

432.5 g/mol |

IUPAC 名称 |

3a,5a-dimethyl-1-propan-2-yl-6-(3,4,5-trihydroxyoxan-2-yl)oxy-2,3,4,5,6,7-hexahydrocyclohepta[e]indene-8-carbaldehyde |

InChI |

InChI=1S/C25H36O6/c1-14(2)16-7-8-24(3)9-10-25(4)17(20(16)24)6-5-15(12-26)11-19(25)31-23-22(29)21(28)18(27)13-30-23/h5-6,12,14,18-19,21-23,27-29H,7-11,13H2,1-4H3 |

InChI 键 |

LPPCHLAEVDUIIW-UHFFFAOYSA-N |

手性 SMILES |

CC(C)C1=C2C3=CC=C(C[C@@H]([C@@]3(CC[C@]2(CC1)C)C)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)C=O |

SMILES |

CC(C)C1=C2C3=CC=C(CC(C3(CCC2(CC1)C)C)OC4C(C(C(CO4)O)O)O)C=O |

规范 SMILES |

CC(C)C1=C2C3=CC=C(CC(C3(CCC2(CC1)C)C)OC4C(C(C(CO4)O)O)O)C=O |

熔点 |

125-127°C |

物理描述 |

Solid |

同义词 |

(3aR,5aR,6S)-2,3,3a,4,5,5a,6,7-Octahydro-3a,5a-dimethyl-1-(1-methylethyl)-6-(β-D-xylopyranosyloxy)cyclohept[e]indene-8-carboxaldehyde; [3aR-(3aα,5aβ,6α)]-2,3,3a,4,5,5a,6,7-Octahydro-3a,5a-dimethyl-1-(1-methylethyl)-6-(β-D-xylopyranosyloxy)cyclohept[e |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes the synthesis of Erinacine B challenging, and how have researchers addressed this?

A: Erinacine B, like other cyathane diterpenoids, possesses a complex [5-6-7] tricyclic carbon skeleton, making its synthesis challenging. Researchers have developed a convergent approach utilizing catalytic asymmetric intramolecular cyclopropanation (CAIMCP) and baker's yeast reduction to construct this scaffold. [] This strategy allows for the enantioselective synthesis of Erinacine B and other related compounds. [, ]

Q2: Can you elaborate on the specific strategies used in the enantioselective synthesis of Erinacine B?

A2: Researchers have successfully employed several key strategies:

- Asymmetric organocatalysis: An organocatalyzed asymmetric intramolecular vinylogous aldol reaction enabled the construction of the 5-6-6 tricyclic ring system. Additionally, a hydroxyl-directed cyclopropanation/ring opening sequence enabled the stereoselective formation of 1,4-anti and -cis angular-methyl quaternary carbon centers. []

- Chiral building blocks: The synthesis also leverages chiral building blocks prepared using asymmetric catalysis, contributing to the overall enantioselectivity of the process. [, ]

- Convergent approach: The use of a convergent strategy, assembling the molecule from synthesized fragments, enables a more efficient and flexible synthesis compared to linear approaches. []

Q3: Has the total synthesis of any other cyathane diterpenoids been achieved using similar methodologies?

A: Yes, in addition to (-)-erinacine B, the enantioselective total synthesis of (+)-allocyathin B2 and (-)-erinacine E has been achieved using similar convergent approaches and asymmetric catalysis. [] This highlights the versatility and potential of these methods for synthesizing various cyathane diterpenoids.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-Chloro-phenyl)-2,3,4,6-tetrahydro-pyrimido[2,1-a]isoindol-6-ol](/img/structure/B104430.png)